Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate
Description
Molecular Structure and Formula
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate possesses a well-defined molecular architecture characterized by the integration of three distinct structural components: a tert-butyl ester group, a piperazine ring system, and a nitropyridine moiety. The compound exhibits a molecular formula of C₁₄H₂₀N₄O₄, reflecting the presence of fourteen carbon atoms, twenty hydrogen atoms, four nitrogen atoms, and four oxygen atoms within its structure.
The molecular weight of this compound has been determined to be 308.33 grams per mole, establishing its position as a medium-sized organic molecule suitable for various synthetic applications. The structural framework demonstrates the characteristic six-membered piperazine ring, which serves as the central connecting unit between the tert-butyl carboxylate protecting group and the substituted pyridine ring system.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₄O₄ |
| Molecular Weight | 308.33 g/mol |
| Carbon Atoms | 14 |
| Hydrogen Atoms | 20 |
| Nitrogen Atoms | 4 |
| Oxygen Atoms | 4 |
The three-dimensional arrangement of atoms within this compound creates a complex molecular topology that influences both its chemical reactivity and physical properties. The piperazine ring adopts a chair conformation similar to cyclohexane, while the nitro group on the pyridine ring introduces significant electronic effects throughout the conjugated system. The tert-butyl ester moiety provides steric bulk and serves as a protecting group for the carboxylic acid functionality, enabling selective synthetic transformations at other positions within the molecule.
Properties
IUPAC Name |
tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-9-7-16(8-10-17)12-11(18(20)21)5-4-6-15-12/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKKCZGSSAXGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653106 | |
| Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153473-24-6 | |
| Record name | tert-Butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Anhydrous acetonitrile is preferred due to its ability to stabilize transition states and dissolve both reactants.
-
Temperature : Reflux conditions (80–85°C) are typically employed to overcome activation energy barriers, with reaction times ranging from 12–36 hours.
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Base : Potassium carbonate (K₂CO₃) is used to deprotonate the piperazine, enhancing its nucleophilicity.
Under optimized conditions, this method achieves yields of 65–70% , with purity >95% after recrystallization. However, scalability is limited by prolonged reaction times and the need for excess piperazine derivatives to drive the reaction to completion.
Photocatalytic One-Step Synthesis
A groundbreaking advancement in synthesizing this compound involves visible-light-mediated photocatalysis, adapted from methodologies developed for analogous compounds. This approach avoids hazardous reagents and enables a single-step synthesis with exceptional efficiency.
Key Reaction Parameters
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Catalyst : Acridinium salts (e.g., 9-mesityl-10-methylacridinium perchlorate) act as photocatalysts, leveraging their strong oxidizing potential under blue light (λ = 450 nm).
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Oxidant : 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) facilitates radical intermediate stabilization, critical for coupling the pyridine and piperazine moieties.
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Solvent : Dichloroethane ensures compatibility with the hydrophobic tert-butyl group while maintaining reaction homogeneity.
This method achieves remarkable yields of 90–95% within 10 hours, significantly outperforming traditional NAS. The absence of heavy metals and hydrogen gas enhances safety, making it suitable for industrial-scale production.
Comparative Analysis of Synthetic Routes
The photocatalytic method’s efficiency stems from its radical-based mechanism, which bypasses intermediate isolation and reduces side reactions. In contrast, traditional NAS requires meticulous control of stoichiometry and temperature to minimize di-substitution byproducts.
Mechanistic Insights and Byproduct Formation
Traditional NAS Pathway
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Deprotonation : K₂CO₃ deprotonates tert-butyl piperazine-1-carboxylate, generating a potent nucleophile.
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Substitution : The nucleophilic nitrogen attacks the electron-deficient C2 position of 2-chloro-3-nitropyridine, displacing chloride.
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Byproducts : Competing reactions at the pyridine’s C4 position or over-alkylation of piperazine can occur, necessitating chromatographic purification.
Photocatalytic Mechanism
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Photoexcitation : The acridinium catalyst absorbs blue light, forming an excited state that oxidizes TEMPO to TEMPO⁺.
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Radical Generation : TEMPO⁺ abstracts a hydrogen atom from 2-chloro-3-nitropyridine, generating a pyridyl radical.
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Coupling : The radical intermediates with the piperazine derivative, forming the desired product via a concerted pathway.
This mechanism minimizes byproducts, as the radical intermediates exhibit high regioselectivity for the nitropyridine’s C2 position.
Industrial-Scale Considerations
Traditional Method Challenges
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C), hydrogen gas, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Major Products Formed
Reduction: 4-(3-Aminopyridin-2-yl)piperazine-1-carboxylate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 4-(3-Nitropyridin-2-yl)piperazine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with therapeutic activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in hydrogen bonding and electrostatic interactions, while the piperazine ring provides structural flexibility. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Amino Groups: The nitro group in the parent compound is a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution, whereas amino derivatives (e.g., ) exhibit reduced reactivity but improved solubility and hydrogen-bonding capacity .
- Halogen Effects : Chloro () and fluoro () substituents alter electronic and steric profiles, impacting binding affinity in enzyme inhibition studies.
Biological Activity
Tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₂₀N₄O₄ and a molar mass of 304.34 g/mol. The compound features a piperazine ring substituted with a tert-butyl group and a 3-nitropyridine moiety, which may contribute to its biological activities .
Pharmacological Profiles
- TRPV1 Antagonism : Similar compounds have been studied for their ability to act as TRPV1 antagonists, which are relevant in pain management. For instance, derivatives of piperazine have shown analgesic properties by modulating the TRPV1 receptor, suggesting that this compound may exhibit similar effects .
- Antiproliferative Effects : Compounds containing piperazine rings have demonstrated antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways that promote cell growth and survival. This activity is particularly noted in compounds that share structural similarities with this compound .
- Neuroprotective Potential : Some studies suggest that nitro-substituted piperazines can exert neuroprotective effects, possibly through antioxidant mechanisms or by modulating neurotransmitter systems. This aligns with findings from related compounds that have been tested for neuroprotective properties against oxidative stress-induced damage .
Study on Analgesic Activity
A study investigated the analgesic potential of various piperazine derivatives, including those structurally related to this compound. Results indicated that these compounds could effectively reduce pain responses in animal models, linking their activity to TRPV1 receptor modulation . The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects.
Anticancer Activity Assessment
Research examining the anticancer properties of piperazine derivatives found that certain modifications led to increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This suggests a promising therapeutic window for compounds like this compound in cancer treatment .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, coupling tert-butyl piperazine-1-carboxylate with 2-chloro-3-nitropyridine under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base (e.g., NaH) achieves substitution at the pyridine's 2-position . Microwave-assisted Suzuki-Miyaura coupling using tert-butyl piperazine derivatives and nitropyridine boronic esters can also be employed, with yields optimized by controlling temperature (80–100°C) and catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) .
- Data Contradictions : Lower yields (<50%) are reported in traditional reflux methods due to steric hindrance from the tert-butyl group, while microwave-assisted protocols improve yields to 70–90% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are overlapping signals resolved?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign piperazine protons (δ 3.4–3.6 ppm, multiplet) and tert-butyl carbamate (δ 1.45 ppm, singlet). Overlapping aromatic signals from the 3-nitropyridine moiety (δ 8.2–8.8 ppm) are resolved using 2D COSY or NOESY .
- LCMS/HRMS : Confirm molecular weight (C₁₄H₂₀N₄O₄, [M+H]⁺ = 308.15) and fragmentation patterns.
- X-ray Diffraction : Used to resolve ambiguities in regiochemistry, particularly when nitropyridine substituents introduce steric clashes .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?
- Key Parameters :
- Catalyst System : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for electron-deficient pyridines (e.g., 3-nitropyridine) by reducing dehalogenation side reactions .
- Solvent/Base : Dioxane/water mixtures with K₂CO₃ or Cs₂CO₃ enhance solubility of boronic acid intermediates.
- Microwave Irradiation : Reduces reaction time from 24 hours to 1–3 hours, achieving >85% yield for arylpiperazine derivatives .
Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation?
- DFT Modeling :
- Nucleophilic Substitution : Calculated activation energies for displacement at the pyridine 2-position (ΔG‡ = 25–30 kcal/mol) align with experimental rates using amines or alkoxides .
- Hydrogenation : Nitro-group reduction to amine is modeled using Pd/C or Raney Ni, with solvent polarity (EtOH vs. THF) affecting transition-state stabilization .
Q. How do steric and electronic effects influence regioselectivity in reactions involving the nitropyridine moiety?
- Steric Effects : The tert-butyl group hinders axial attack on the piperazine ring, favoring equatorial substitution. For example, alkylation at the piperazine N-atom requires bulky electrophiles (e.g., benzyl bromide) and elevated temperatures .
- Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the pyridine 4-position, as observed in bromination reactions (e.g., NBS/CH₃CN, 60°C) .
- Contradictions : Some studies report unexpected C-5 nitration in derivatives, attributed to transient resonance stabilization of intermediates .
Experimental Design & Troubleshooting
Q. What strategies mitigate decomposition during Boc-deprotection of tert-butyl piperazine derivatives?
- Acid Selection : TFA in DCM (1:4 v/v) at 0°C minimizes carbamate hydrolysis side reactions. HCl/dioxane (4M) is less effective due to tert-butyl ether formation .
- Workflow : After deprotection, neutralize with aqueous NaHCO₃ and extract with EtOAc to isolate the free piperazine. Purity by recrystallization (hexane/EtOAc) .
Q. How are enantiomeric impurities resolved in chiral piperazine intermediates?
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/IPA (90:10) to separate enantiomers (Rf difference >1.5) .
- Crystallization : Diastereomeric salt formation with (+)- or (-)-dibenzoyltartaric acid achieves >99% ee .
Applications in Drug Discovery
Q. What biological targets are associated with this compound’s structural analogs?
- Targets :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
